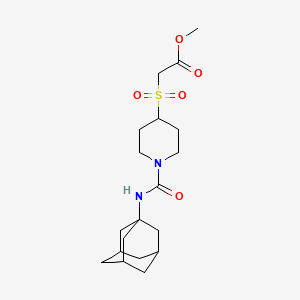
Methyl 2-((1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate is a complex organic compound featuring a unique adamantane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the carbamoyl group.
Piperidine Functionalization: The piperidine ring is modified to introduce the sulfonyl group.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
Methyl 2-((1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The sulfonyl and carbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Methyl 2-((1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of Methyl 2-((1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Adamantane Derivatives: Compounds with similar adamantane structures.
Piperidine Derivatives: Compounds featuring the piperidine ring.
Sulfonyl Esters: Compounds with sulfonyl ester functional groups.
Uniqueness
Methyl 2-((1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate is unique due to its combination of the adamantane core, piperidine ring, and sulfonyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
methyl 2-[1-(1-adamantylcarbamoyl)piperidin-4-yl]sulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S/c1-26-17(22)12-27(24,25)16-2-4-21(5-3-16)18(23)20-19-9-13-6-14(10-19)8-15(7-13)11-19/h13-16H,2-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGBTIPSPDXELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














